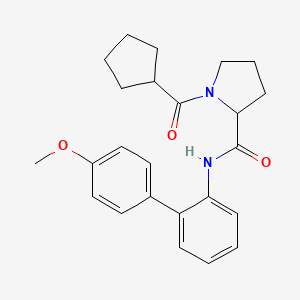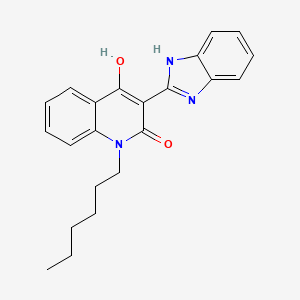
4-(5-methyl-1,3-benzothiazol-2-yl)-N-(3-nitrobenzylidene)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-methyl-1,3-benzothiazol-2-yl)-N-(3-nitrobenzylidene)aniline, also known as MBBA-NB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzothiazole, which is a heterocyclic aromatic compound that has been extensively studied for its diverse biological activities. MBBA-NB has been synthesized through various methods, and its mechanism of action and physiological effects have been investigated in detail.
Mecanismo De Acción
The mechanism of action of 4-(5-methyl-1,3-benzothiazol-2-yl)-N-(3-nitrobenzylidene)aniline is not fully understood, but it is believed to be related to its unique molecular structure. 4-(5-methyl-1,3-benzothiazol-2-yl)-N-(3-nitrobenzylidene)aniline contains both an electron-donating group (methyl group) and an electron-withdrawing group (nitro group) on the benzene ring, which results in a polarized molecule. This polarization may allow 4-(5-methyl-1,3-benzothiazol-2-yl)-N-(3-nitrobenzylidene)aniline to interact with specific biological molecules, such as amyloid fibrils, through electrostatic interactions or hydrogen bonding.
Biochemical and Physiological Effects:
4-(5-methyl-1,3-benzothiazol-2-yl)-N-(3-nitrobenzylidene)aniline has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for biological research. In addition, 4-(5-methyl-1,3-benzothiazol-2-yl)-N-(3-nitrobenzylidene)aniline has been shown to have fluorescent properties, which make it a useful tool for detecting amyloid fibrils in biological samples. However, the exact biochemical and physiological effects of 4-(5-methyl-1,3-benzothiazol-2-yl)-N-(3-nitrobenzylidene)aniline on living organisms are still under investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(5-methyl-1,3-benzothiazol-2-yl)-N-(3-nitrobenzylidene)aniline in lab experiments is its unique fluorescent properties, which make it a useful tool for detecting amyloid fibrils in biological samples. In addition, 4-(5-methyl-1,3-benzothiazol-2-yl)-N-(3-nitrobenzylidene)aniline has been shown to have minimal toxicity in vitro and in vivo, which makes it a safe candidate for biological research. However, one limitation of using 4-(5-methyl-1,3-benzothiazol-2-yl)-N-(3-nitrobenzylidene)aniline in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain biological applications.
Direcciones Futuras
There are several future directions for 4-(5-methyl-1,3-benzothiazol-2-yl)-N-(3-nitrobenzylidene)aniline research, including its potential applications in drug discovery and disease diagnosis. 4-(5-methyl-1,3-benzothiazol-2-yl)-N-(3-nitrobenzylidene)aniline has been shown to have specific interactions with amyloid fibrils, which are associated with various neurodegenerative diseases, such as Alzheimer's disease. Therefore, 4-(5-methyl-1,3-benzothiazol-2-yl)-N-(3-nitrobenzylidene)aniline may be useful in developing new diagnostic tools or therapeutic agents for these diseases. In addition, 4-(5-methyl-1,3-benzothiazol-2-yl)-N-(3-nitrobenzylidene)aniline may have potential applications in drug discovery, as it may be able to interact with specific biological molecules and modulate their activity. Further research is needed to fully understand the potential applications of 4-(5-methyl-1,3-benzothiazol-2-yl)-N-(3-nitrobenzylidene)aniline in these fields.
Conclusion:
4-(5-methyl-1,3-benzothiazol-2-yl)-N-(3-nitrobenzylidene)aniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique molecular structure, fluorescent properties, and minimal toxicity make it a promising candidate for biological research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-(5-methyl-1,3-benzothiazol-2-yl)-N-(3-nitrobenzylidene)aniline have been discussed in this paper. Further research is needed to fully understand the potential applications of 4-(5-methyl-1,3-benzothiazol-2-yl)-N-(3-nitrobenzylidene)aniline in drug discovery and disease diagnosis.
Métodos De Síntesis
4-(5-methyl-1,3-benzothiazol-2-yl)-N-(3-nitrobenzylidene)aniline can be synthesized through various methods, including the condensation reaction of 5-methyl-2-aminobenzothiazole with 3-nitrobenzaldehyde in the presence of an acid catalyst. The reaction mixture is then refluxed in ethanol, and the resulting product is recrystallized from ethanol to obtain pure 4-(5-methyl-1,3-benzothiazol-2-yl)-N-(3-nitrobenzylidene)aniline. Other methods include the reaction of 5-methyl-2-aminobenzothiazole with 3-nitrobenzyl chloride in the presence of a base catalyst or the reaction of 5-methyl-2-aminobenzothiazole with 3-nitrobenzaldehyde in the presence of a reducing agent.
Aplicaciones Científicas De Investigación
4-(5-methyl-1,3-benzothiazol-2-yl)-N-(3-nitrobenzylidene)aniline has been extensively studied for its potential applications in various fields, including material science, organic electronics, and biological research. In material science, 4-(5-methyl-1,3-benzothiazol-2-yl)-N-(3-nitrobenzylidene)aniline has been used as a component in liquid crystal displays due to its unique mesomorphic properties. In organic electronics, 4-(5-methyl-1,3-benzothiazol-2-yl)-N-(3-nitrobenzylidene)aniline has been used as a hole-transporting material in organic solar cells and light-emitting diodes. In biological research, 4-(5-methyl-1,3-benzothiazol-2-yl)-N-(3-nitrobenzylidene)aniline has been investigated for its potential as a fluorescent probe for detecting amyloid fibrils, which are associated with various neurodegenerative diseases.
Propiedades
IUPAC Name |
N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-1-(3-nitrophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2S/c1-14-5-10-20-19(11-14)23-21(27-20)16-6-8-17(9-7-16)22-13-15-3-2-4-18(12-15)24(25)26/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQUTWVAOUUNJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)N=CC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 5-[{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amino]-5-oxopentanoate](/img/structure/B6068275.png)
![N-methyl-5-(2-methylphenyl)-N-[2-(2-pyridinyl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B6068293.png)
![2-chloro-N-[1-methyl-2-(2-pyrazinyl)ethyl]-5-(1H-pyrazol-1-yl)benzamide](/img/structure/B6068301.png)

![3-(2-hydroxyethyl)-2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6068310.png)
![methyl 2-{[(2-dodecanoylhydrazino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6068312.png)
![N-(2-methoxy-4-{[(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B6068330.png)
![1-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-3-piperidinyl)-1-propanone](/img/structure/B6068338.png)

![N'-(2-hydroxy-3-methoxybenzylidene)-2-[(6-methoxy-2-naphthyl)oxy]acetohydrazide](/img/structure/B6068357.png)
![1-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone](/img/structure/B6068360.png)
![N-(4-fluorophenyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B6068366.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B6068368.png)